FP-1039 - 1631072-93-9

FP-1039

Catalog Number: EVT-1536433
CAS Number: 1631072-93-9
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of FP-1039 involves recombinant DNA technology to produce the fusion protein. The process begins with cloning the gene encoding the extracellular domain of fibroblast growth factor receptor 1 into an expression vector along with the gene for the Fc region of immunoglobulin G1. This construct is then transfected into suitable mammalian cell lines, such as Chinese hamster ovary cells, which facilitate proper folding and post-translational modifications essential for biological activity.

Technical Details:

  • Expression System: Typically mammalian cells due to their ability to perform necessary glycosylation.
  • Purification: The protein is purified using affinity chromatography techniques that exploit the Fc region's binding properties to isolate it from other cellular proteins.
  • Characterization: Post-synthesis, FP-1039 undergoes rigorous characterization through techniques such as mass spectrometry and high-performance liquid chromatography to confirm its identity and purity.
Molecular Structure Analysis

The molecular structure of FP-1039 is characterized by its fusion design:

  • Components: The extracellular domain of fibroblast growth factor receptor 1 (which contains three immunoglobulin-like domains) fused to the Fc region of immunoglobulin G1.
  • Molecular Formula: The detailed molecular formula includes various elements contributing to its complex structure, including carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data:

  • Molecular Weight: Approximately 90 kDa.
  • Structural Stability: Maintained through disulfide bonds formed during folding.
Chemical Reactions Analysis

FP-1039 primarily acts through non-covalent interactions with its target ligands:

  • Binding Mechanism: It binds fibroblast growth factors through its receptor domain, effectively sequestering them from interacting with their natural receptors on target cells.
  • Neutralization Reaction: This interaction prevents downstream signaling pathways typically activated by these growth factors, disrupting processes such as cell proliferation and angiogenesis.

Technical Details:

  • Kinetics: The binding affinity and kinetics are assessed through surface plasmon resonance assays, providing insights into how effectively FP-1039 can inhibit fibroblast growth factor signaling.
Mechanism of Action

The mechanism of action of FP-1039 involves:

  1. Ligand Trap Formation: By binding to fibroblast growth factors, FP-1039 forms a stable complex that prevents these ligands from activating their respective receptors on cancer cells.
  2. Inhibition of Signaling Pathways: This blockade inhibits critical signaling pathways such as the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway that promote tumor growth and survival.

Data:

  • Clinical studies have shown that treatment with FP-1039 results in decreased levels of free plasma fibroblast growth factor 2 in patients, indicating effective target engagement .
Physical and Chemical Properties Analysis

FP-1039 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Maintains stability under recommended storage conditions (refrigerated) for extended periods.

Chemical Properties:

  • pH Stability Range: Effective within a physiological pH range (approximately 7.4).
  • Half-Life: The terminal elimination half-life ranges from 2.6 to 3.9 days following administration .
Applications

FP-1039 has significant potential applications in oncology:

  • Cancer Treatment: Primarily investigated for treating various solid tumors characterized by aberrant fibroblast growth factor signaling, including lung cancer and endometrial cancer .
  • Research Tool: Used in preclinical studies to explore the role of fibroblast growth factors in tumor biology and resistance mechanisms against other therapies.
Molecular Characterization of FP-1039

Structural Composition: FGFR1c-IgG1 Fc Fusion Protein

FP-1039 (development codes: GSK3052230, HGS1036) is a first-in-class recombinant fusion protein engineered to function as a soluble ligand trap for fibroblast growth factors (FGFs). Its structure comprises two key functional domains:

  • FGFR1c Extracellular Domain: The ligand-binding portion derived from the α-IIIc isoform of human Fibroblast Growth Factor Receptor 1 (FGFR1). This isoform includes the D2 and D3 immunoglobulin-like domains responsible for FGF ligand interaction but excludes the transmembrane and intracellular kinase domains. The D2-D3 fragment enables broad binding to mitogenic FGF ligands while the isoform selection (IIIc) excludes high-affinity binding to endocrine FGFs (FGF19/21/23) [3] [6].
  • IgG1 Fc Domain: The crystallizable fragment (Fc) of human immunoglobulin G1 is fused C-terminally to the FGFR1c domain. This domain confers prolonged serum half-life through neonatal Fc receptor (FcRn)-mediated recycling and enhances protein stability. The Fc domain does not mediate antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) as it lacks the variable antigen-binding region [1] [3].

The chimeric protein is produced via recombinant DNA technology, forming a homodimer stabilized by disulfide bonds within the Fc region. This configuration creates a bivalent ligand trap with molecular weight ~100-120 kDa [3] .

Table 1: Structural Domains of FP-1039

DomainStructural ComponentsFunctional Role
FGFR1c (α-IIIc isoform)Immunoglobulin-like domains D2-D3Binds mitogenic FGF ligands (FGF1,2,4,5,6,8,9,10,17,18,22) with high affinity
LinkerShort peptide sequenceSpatially separates FGFR1c from Fc domain
IgG1 FcCH2-CH3 domainsExtends serum half-life (~2.6–3.9 days), stabilizes dimeric structure

Ligand-Binding Domain Specificity: Mitogenic FGF Isoform Selectivity

The FGFR1c domain of FP-1039 exhibits precise selectivity for the "mitogenic" or "canonical" FGF subfamily (FGF1,2,4,5,6,8,9,10,17,18,22) over the endocrine/hormonal FGF subfamily (FGF19,21,23). This discrimination arises from structural differences in ligand-receptor interaction mechanisms:

  • Mitogenic FGF Binding: Canonical FGFs require heparan sulfate proteoglycans (HSPGs) as cofactors for stable FGFR binding. The D2-D3 domains of FGFR1c possess a heparin-binding pocket that accommodates this ternary complex formation. FP-1039 mimics this interaction, sequestering ligands with low nanomolar affinity (Kd = 0.1–20 nM for FGF2) [4] [6].
  • Endocrine FGF Exclusion: Hormonal FGFs (FGF19/21/23) bind FGFRs only in the presence of Klotho co-receptors (α-Klotho or β-Klotho). The FGFR1c α-IIIc isoform lacks high-affinity binding sites for these FGFs. Consequently, FP-1039 does not neutralize endocrine FGF activity, avoiding metabolic toxicities like hyperphosphatemia or vitamin D dysregulation associated with pan-FGFR inhibitors [3] [6].

This selectivity enables FP-1039 to inhibit tumor-promoting FGF signaling (angiogenesis, proliferation) without disrupting metabolic homeostasis [6]. Preclinical studies confirm minimal impact on serum phosphate levels—a dose-limiting toxicity of small-molecule FGFR kinase inhibitors [1] [8].

Biophysical Properties: Affinity Profiling for FGF Family Members

Quantitative binding studies reveal FP-1039’s differential affinity across the FGF family:

Table 2: Affinity Profiling of FP-1039 for Key FGF Ligands

FGF LigandSubfamilyReported Kd (nM)Biological Relevance in Cancer
FGF2Canonical0.1 – 1.0Angiogenesis, tumor cell proliferation (mesothelioma, NSCLC)
FGF1Canonical0.5 – 5.0Tumor growth, stromal activation
FGF18Canonical1.0 – 10.0Osteosarcoma, hepatocellular carcinoma progression
FGF9Canonical5.0 – 20.0Glioma proliferation, bladder cancer
FGF8Canonical10.0 – 50.0Prostate cancer, breast cancer metastasis
FGF19Endocrine>1000 (weak/no bind)Bile acid metabolism (not tumor-associated)
FGF23Endocrine>1000 (weak/no bind)Phosphate homeostasis (not tumor-associated)

Key Findings from Biophysical Studies:

  • High-Affinity Canonical FGF Trapping: Surface plasmon resonance (SPR) and bio-layer interferometry confirm sub-nanomolar to low-nanomolar affinity for FGF2, the most potently trapped ligand. This correlates with in vivo target engagement evidenced by suppressed free FGF2 plasma levels in phase I trials [1] [4].
  • Broad Mitogenic FGF Neutralization: FP-1039 binds ≥11 canonical FGFs with Kd < 50 nM, enabling suppression of redundant FGF-driven tumorigenic pathways. This multi-ligand inhibition is distinct from monoclonal antibodies targeting single FGFs or FGFRs [3] [6].
  • Pharmacodynamic Validation: In mesothelioma xenograft models expressing high FGF2/FGFR1, FP-1039 treatment reduced phospho-ERK and phospho-S6 (markers of MAPK pathway activity) by >70%, confirming functional pathway inhibition. Tumor vessel density also decreased dose-dependently, reflecting anti-angiogenic effects [4].
  • Ligand-Dependent Signaling Blockade: Unlike small-molecule kinase inhibitors or monoclonal antibodies that may paradoxically agonize FGFRs in ligand-free contexts, FP-1039 acts purely as a ligand sink. It does not induce receptor dimerization or phosphorylation, ensuring exclusive antagonism [5].

The biophysical profile supports FP-1039’s mechanistic advantage: simultaneous blockade of autocrine (tumor cell-derived) and paracrine (stroma-derived) FGF signaling with minimized on-target toxicity [4] [6].

Properties

CAS Number

1631072-93-9

Product Name

FP-1039

Synonyms

1631072-93-9; FP-1039; GSK3052230; GSK-3052230; GSK 3052230; HGS-1036

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.